CBDV Exhibits Negligible CB1 Receptor Affinity (Ki ≈ 14.7 μM) Versus Δ9-THCV (Ki = 75.4 nM)
CBDV displays extremely weak binding affinity for CB1 cannabinoid receptors with a Ki of 14,711 ± 5733.87 nM (≈14.7 μM), confirming its non-psychoactive profile [1]. In contrast, Δ9-tetrahydrocannabivarin (Δ9-THCV), another varin-series cannabinoid, exhibits a Ki of 75.4 nM at CB1 receptors, representing an approximately 195-fold higher affinity [2]. This quantitative disparity establishes CBDV as the preferred compound for studies requiring CB1-independent mechanisms, particularly in seizure and neurodevelopmental research where confounding CB1-mediated effects must be eliminated.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 14,711 ± 5733.87 nM |
| Comparator Or Baseline | Δ9-THCV: 75.4 nM |
| Quantified Difference | CBDV exhibits ≈195-fold lower affinity for CB1 receptors compared to Δ9-THCV |
| Conditions | Radioligand displacement binding assay in CB1 receptor-expressing cell membranes [1][2] |
Why This Matters
For epilepsy and neurodevelopmental studies requiring CB1-independent pharmacology, CBDV eliminates the confounding psychoactive and receptor-mediated variables introduced by CB1-active comparators.
- [1] Rosenthaler, S., Pöhn, B., Kolmanz, C., Huu, C. N., Krewenka, C., Huber, A., ... & Müller, M. (2014). Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicology and Teratology, 46, 49-56. View Source
- [2] Thomas, A., Stevenson, L. A., Wease, K. N., Price, M. R., Baillie, G., Ross, R. A., & Pertwee, R. G. (2005). Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist. British Journal of Pharmacology, 146(7), 917-926. View Source
